Cas no 921563-33-9 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide)

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide structure
921563-33-9 structure
Product name:N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
CAS No:921563-33-9
MF:C25H26N2O3
Molecular Weight:402.485546588898
CID:5805218
PubChem ID:41753847

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-naphthalen-1-ylacetamide
    • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
    • F2261-0190
    • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
    • AKOS024632699
    • 921563-33-9
    • インチ: 1S/C25H26N2O3/c1-4-27-21-13-12-19(15-22(21)30-16-25(2,3)24(27)29)26-23(28)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13,15H,4,14,16H2,1-3H3,(H,26,28)
    • InChIKey: NSQGOTBMCCZQAU-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(CC)C2=CC=1)(=O)CC1=C2C(C=CC=C2)=CC=C1

計算された属性

  • 精确分子量: 402.19434270g/mol
  • 同位素质量: 402.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 634
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 58.6Ų

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2261-0190-30mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2261-0190-100mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2261-0190-10mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2261-0190-3mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2261-0190-20mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2261-0190-40mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2261-0190-2mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2261-0190-25mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2261-0190-20μmol
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2261-0190-50mg
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide
921563-33-9 90%+
50mg
$160.0 2023-05-16

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide 関連文献

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamideに関する追加情報

N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-Yl)-2-(Naphthalen-1-Yl)Acetamide: A Comprehensive Overview

The compound with CAS No. 921563-33-9, known as N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-Yl)-2-(Naphthalen-1-Yl)Acetamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of acetamides and features a benzoxazepine ring system fused with a naphthalene moiety. The benzoxazepine core is a seven-membered ring containing one oxygen atom and two nitrogen atoms, while the naphthalene group adds aromatic stability and potential for bioactivity.

Recent studies have highlighted the importance of such compounds in drug discovery due to their ability to modulate various biological targets. The acetamide functional group in this molecule is known to enhance bioavailability and stability in biological systems. The naphthalene substituent further contributes to the molecule's hydrophobicity and ability to interact with protein binding sites through π–π interactions. This combination makes the compound a promising candidate for targeting receptors or enzymes involved in diseases such as cancer or neurodegenerative disorders.

The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. The benzoxazepine ring is typically formed through cyclization reactions involving amino alcohols or related intermediates. The naphthalene group is introduced via coupling reactions or by using naphthalene derivatives as starting materials. The optimization of these reactions is crucial for achieving high yields and purity of the final product.

From a pharmacological perspective, this compound has shown potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a major class of drug targets due to their involvement in numerous physiological processes and their role in various diseases. The benzoxazepine core has been reported to exhibit antagonist activity against certain GPCRs, while the naphthalene group enhances selectivity by fine-tuning the molecule's interactions with the receptor's binding pocket.

Recent advancements in computational chemistry have enabled researchers to predict the binding mode and affinity of this compound towards its target receptors with high accuracy. Molecular docking studies have revealed that the acetamide group interacts with the hydrophilic region of the receptor, while the naphthalene moiety anchors into the hydrophobic pocket through π–π stacking interactions. These findings provide valuable insights into the structure–activity relationship (SAR) of this compound and guide further optimization efforts.

In terms of therapeutic applications, this compound has shown promise in preclinical models of inflammatory diseases and central nervous system disorders. Its ability to inhibit pro-inflammatory cytokines and modulate neurotransmitter systems suggests potential for treating conditions such as arthritis or depression. However, further studies are required to evaluate its safety profile and efficacy in clinical trials.

The development of analogs based on this compound has also been explored to improve its pharmacokinetic properties. For instance, modifications to the benzoxazepine ring or the introduction of additional substituents on the naphthalene group have been shown to enhance solubility and reduce clearance rates in preclinical models. These efforts aim to strike a balance between potency and pharmacokinetic performance to maximize therapeutic potential.

In conclusion, N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-Yl)-2-(Naphthalen-1-Yl)Acetamide represents a fascinating example of how structural complexity can be harnessed to design potent bioactive molecules. With ongoing research focusing on its mechanism of action and therapeutic applications, this compound holds great promise for advancing drug discovery in various disease areas.

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